H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA
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Overview
Description
The compound “H-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH.TFA” is a synthetic peptide. It is composed of a sequence of amino acids, each represented by their full chemical names. The compound is often used in biochemical and medical research due to its specific sequence and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. Each addition involves the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Washing: Removal of excess reagents and by-products.
Cleavage: Final removal of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using machines to automate the deprotection, coupling, and washing steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Lyophilization: The purified peptide is freeze-dried to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
The peptide has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects in diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The peptide exerts its effects through specific interactions with molecular targets. These interactions can include binding to receptors, enzymes, or other proteins. The pathways involved often depend on the specific sequence and structure of the peptide. For example, peptides with sequences similar to amyloid-beta are studied for their role in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Amyloid-beta peptides: Similar in sequence and studied for their role in Alzheimer’s disease.
Insulin: Another peptide hormone with a specific sequence and structure.
Glucagon: A peptide hormone involved in glucose metabolism.
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which determines its structure and function. Unlike other peptides, it may have unique binding properties and biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H244N40O42S.C2HF3O2/c1-27-82(20)123(145(226)164-69-111(198)170-98(56-74(4)5)135(216)176-97(52-55-235-26)133(214)186-117(76(8)9)143(224)162-66-109(196)160-67-113(200)184-119(78(12)13)148(229)189-122(81(18)19)149(230)192-124(83(21)28-2)150(231)169-87(25)152(233)234)191-151(232)125(84(22)29-3)190-127(208)85(23)167-110(197)68-161-129(210)93(44-36-38-53-153)173-139(220)104(62-108(157)195)180-142(223)106(71-193)171-112(199)70-163-144(225)118(77(10)11)187-141(222)105(63-116(205)206)181-132(213)96(48-51-115(203)204)172-126(207)86(24)168-134(215)100(58-88-40-32-30-33-41-88)178-136(217)101(59-89-42-34-31-35-43-89)182-147(228)121(80(16)17)188-140(221)99(57-75(6)7)177-130(211)94(45-37-39-54-154)174-131(212)95(47-49-107(156)194)175-137(218)102(60-90-64-158-72-165-90)179-138(219)103(61-91-65-159-73-166-91)183-146(227)120(79(14)15)185-128(209)92(155)46-50-114(201)202;3-2(4,5)1(6)7/h30-35,40-43,64-65,72-87,92-106,117-125,193H,27-29,36-39,44-63,66-71,153-155H2,1-26H3,(H2,156,194)(H2,157,195)(H,158,165)(H,159,166)(H,160,196)(H,161,210)(H,162,224)(H,163,225)(H,164,226)(H,167,197)(H,168,215)(H,169,231)(H,170,198)(H,171,199)(H,172,207)(H,173,220)(H,174,212)(H,175,218)(H,176,216)(H,177,211)(H,178,217)(H,179,219)(H,180,223)(H,181,213)(H,182,228)(H,183,227)(H,184,200)(H,185,209)(H,186,214)(H,187,222)(H,188,221)(H,189,229)(H,190,208)(H,191,232)(H,192,230)(H,201,202)(H,203,204)(H,205,206)(H,233,234);(H,6,7)/t82-,83-,84-,85-,86-,87-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-,125-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAPURAVAALFBE-VUWXXUKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H245F3N40O44S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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